Cost and Deprotection Efficiency of Fmoc‑Lys(Aloc)‑OH vs. Fmoc‑Lys(ivDde)‑OH in GLP‑1 Analog Synthesis
In a comparative study of GLP‑1 analog synthesis, Fmoc‑Lys(Alloc)‑OH was selected over Fmoc‑Lys(ivDde)‑OH because the ivDde derivative is significantly more expensive and requires prolonged deprotection times. Fmoc‑Lys(Alloc)‑OH offered a lower cost per gram while still enabling Aloc removal using Pd(PPh₃)₄/phenylsilane to yield an alkyne‑modified GLP‑1 analog in 9.5–25% yield with ≥96% purity [1]. Although Alloc deprotection involves costly/toxic Pd reagents, the overall cost advantage and reliable kinetics make Fmoc‑Lys(Alloc)‑OH the preferred choice in this application [1].
| Evidence Dimension | Relative reagent cost and deprotection time |
|---|---|
| Target Compound Data | Fmoc‑Lys(Alloc)‑OH: inexpensive compared to ivDde analog; Alloc removed with Pd(PPh₃)₄/phenylsilane |
| Comparator Or Baseline | Fmoc‑Lys(ivDde)‑OH: expensive; long deprotection times with hydrazine |
| Quantified Difference | Cost savings (exact ratio not reported); deprotection time shorter for Alloc (minutes vs. hours) |
| Conditions | On‑resin Fmoc SPPS; GLP‑1 analog synthesis; Pd(PPh₃)₄ (0.2 equiv), phenylsilane (20 equiv) in DCM |
Why This Matters
When synthesizing expensive, long peptides at scale, the combined cost of building block plus deprotection reagents can be a critical procurement driver—Fmoc‑Lys(Aloc)‑OH offers a lower upfront cost than ivDde alternatives.
- [1] S. M. Mali, F. N. Shoghi‑Kalkhoran, N. D. S. R. Satyanarayanajois, et al. (2016). Microwave‑assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(5), 291–296. DOI:10.1002/psc.2910 View Source
